molecular formula C12H18O2 B1582422 Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate CAS No. 35044-57-6

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate

Cat. No. B1582422
CAS RN: 35044-57-6
M. Wt: 194.27 g/mol
InChI Key: ZANQMOGWQBCGBN-UHFFFAOYSA-N
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Description

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate, also known as Ethyl Safranate, is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 . The compound is characterized by an intense and diffusive odor, which is natural, fresh, damascone, rose, apple, with woody aspects .


Physical And Chemical Properties Analysis

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate has a boiling point of 102-103 °C (Press: 12 Torr) and a predicted density of 0.954±0.06 g/cm3 . It has a LogP value of 4.415 (estimated), indicating its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate has been utilized in the synthesis of various complex molecules. For instance, it's involved in the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound characterized by techniques like FT-IR, UV-Visible, and X-ray diffraction, highlighting its structural and chemical properties (Sapnakumari et al., 2014).

Preparation Techniques

This chemical is also key in the preparation of different dienol ethers and esters. The preparation process involves reactions with various electrophiles and provides a basis for understanding the chemical reactivity and potential applications of these compounds (Baker et al., 1984).

Microwave Synthesis

Advancements in the synthesis of ethyl 1,3-cyclohexadien-1-carboxylate, often used in Diels-Alder reactions, have been made using microwave activation. This method offers a more rapid, clean, and economical approach, indicating the evolving techniques in chemical synthesis involving this compound (Tesson & Deshayes, 2000).

Photochemical Applications

There's research indicating the use of derivatives of this compound in photochemical reactions, such as ring cleavage under irradiation with visible light. These studies contribute to our understanding of photochemical processes and the synthesis of amides (Barton et al., 1996).

Flavouring and Aromatic Applications

In the context of flavoring, 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde, a related compound, has been evaluated for its genotoxic potential, an important aspect in its application as a flavoring agent (Flavourings, 2011).

Biological Interest

Compounds derived from ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate have been used to synthesize molecules of biological interest, like tabtoxin and sirenin. This highlights its role in the synthesis of biologically active compounds (White & Banwell, 2016).

Safety And Hazards

The compound is classified under GHS07 and carries a warning signal word . The hazard statements include H317 (May cause an allergic skin reaction) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-8,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQMOGWQBCGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=CC=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052026
Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate

CAS RN

35044-57-6
Record name Ethyl 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35044-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dehydrocyclogeranate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester
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Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.561
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Record name ETHYL .ALPHA.-SAFRANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
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Citations

For This Compound
1
Citations
S Mosaferi - 2022 - researchspace.auckland.ac.nz
Pinot noir is one of the oldest wine cultivars, which has quickly grown to become the second most important variety among red grapes in New Zealand. By expanding our understanding …
Number of citations: 0 researchspace.auckland.ac.nz

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